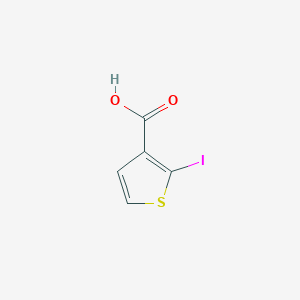

2-Iodothiophene-3-carboxylic acid

Description

Historical Context and Evolution of Research on Thiophene (B33073) Carboxylic Acid Derivatives

The story of thiophene derivatives begins with the discovery of thiophene itself by Viktor Meyer in 1882, who identified it as an impurity in benzene (B151609) derived from coal tar. nih.govwikipedia.org Initially, a reaction between crude benzene and isatin (B1672199) in sulfuric acid was known to produce a blue dye called indophenin; Meyer demonstrated that thiophene, not benzene, was the substance responsible for this color formation. nih.govwikipedia.org This discovery unveiled a new class of heterocyclic compounds with properties remarkably similar to benzene, leading to thiophene being classified as a bioisostere of benzene. cognizancejournal.comchemicalbook.com

The field of thiophene chemistry experienced significant growth following the development of commercial synthesis methods in the 1940s. e-bookshelf.de This increased availability spurred extensive research into its derivatives. Thiophenecarboxylic acids, in particular, gained attention as their structural and electronic properties could be finely tuned through substitution on the thiophene ring. e-bookshelf.dewikipedia.org The development of synthetic methods to introduce functional groups like halogens and carboxylic acids onto the thiophene core has been a continuous focus, expanding their utility in various scientific domains. beilstein-journals.orgsemanticscholar.org

Significance of Halogenated Thiophene Scaffolds in Organic Synthesis

Halogenated thiophenes are cornerstones of modern organic and medicinal chemistry. nih.gov The introduction of a halogen atom onto the thiophene scaffold serves two primary purposes: it modifies the electronic properties of the ring and provides a "reactive handle" for further chemical transformations. nih.gov The carbon-halogen bond, particularly the carbon-iodine bond, is highly amenable to a wide array of cross-coupling reactions, such as Suzuki and Sonogashira reactions. unipa.it This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds, thereby constructing complex molecular frameworks from simpler, halogenated precursors.

This synthetic versatility makes halogenated thiophenes essential intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nih.govcymitquimica.com For instance, thiophene-containing structures are integral to polymers used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The ability of iodo-substituted thiophenes to form organometallic reagents, such as Grignard reagents, further enhances their utility as building blocks for diverse chemical structures. orgsyn.org

Current Research Trajectories and Future Directions for 2-Iodothiophene-3-carboxylic Acid

Current research on this compound and its close derivatives is focused on leveraging its unique structure to create novel heterocyclic systems. A prominent area of investigation is its use in intramolecular cyclization reactions. For example, researchers have studied the iodolactonization of related compounds like 2-(phenylethynyl)thiophene-3-carboxylic acid. unipa.it

In one study, this substrate underwent a regioselective 6-endo-dig iodocyclization reaction to produce 7-iodo-6-phenyl-4H-thieno[3,2-c]pyran-4-one, a fused thienopyranone system, in good yield. unipa.it This transformation demonstrates the utility of the thiophene carboxylic acid framework in building complex, polycyclic molecules under mild conditions. unipa.it

The future direction for this line of research involves using the resulting iodovinyl moiety as a platform for further molecular elaboration. unipa.it The iodine atom on the newly formed pyranone ring can be readily functionalized through various cross-coupling reactions, enabling the synthesis of a diverse library of decorated heterocyclic compounds. unipa.it This highlights the potential of this compound derivatives as key precursors for creating novel chemical entities with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-iodothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYBUDOVMJXWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630564 | |

| Record name | 2-Iodothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18895-00-6 | |

| Record name | 2-Iodothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Iodothiophene 3 Carboxylic Acid

Chemical Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) attached to the thiophene (B33073) ring at the 3-position is a key center of reactivity, engaging in typical acid-base reactions and undergoing decarboxylation under certain conditions.

Acid-Base Properties and Salt Formation

This acidity allows for the formation of salts through reaction with bases. For instance, in the presence of a base, the carboxylic acid can be deprotonated to form a carboxylate salt. This property is often exploited in synthetic procedures, such as during workup steps or to modify the solubility of the compound.

Decarboxylation Pathways and Selectivity

Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed, releasing carbon dioxide (CO2). This process can be a significant pathway for thiophenecarboxylic acids under certain conditions, often requiring heat and sometimes a catalyst. For instance, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. nih.gov While specific studies on the decarboxylation of 2-iodothiophene-3-carboxylic acid are not detailed in the provided search results, it is known that heterocyclic carboxylic acids can undergo decarboxylation, sometimes facilitated by metal catalysts or acids at elevated temperatures. google.com The selectivity of this reaction would depend on the stability of the resulting carbanion or radical intermediate after the loss of CO2. The presence of the iodine atom and the electronic properties of the thiophene ring would influence the ease and outcome of this reaction.

Comparative Studies on the Reactivity of Isomeric Thiophene Carboxylic Acids

The reactivity of thiophenecarboxylic acids can be significantly influenced by the relative positions of the carboxylic acid and other substituents on the thiophene ring. For example, the reactivity of carboxylic acid derivatives is generally ranked with acid chlorides and anhydrides being highly reactive, followed by thioesters, and then esters and amides being less reactive. libretexts.org

In the context of isomeric iodothiophenecarboxylic acids, the position of the iodine atom relative to the carboxylic acid group can affect both the acidity of the proton and the reactivity of the C-I bond. For instance, 3-iodothiophene-2-carboxylic acid has a melting point of 195°C. chemicalbook.com The electronic interplay between the electron-withdrawing carboxylic acid group and the iodine substituent, which can exert both inductive and resonance effects, will differ between isomers, leading to variations in their chemical behavior.

Reactivity at the Carbon-Iodine Bond

The carbon-iodine (C-I) bond on the thiophene ring is another key site for chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions Involving the Iodine Substituent

The hydroxyl group of a carboxylic acid is generally a poor leaving group in nucleophilic substitution reactions unless it is first activated. libretexts.org However, the iodine atom attached to the thiophene ring can be replaced by a nucleophile under certain conditions. For example, copper-promoted nucleophilic substitution has been used to replace an iodine atom on a terthiophene system with a methoxy (B1213986) group. clockss.org This type of reaction demonstrates the potential for the iodine substituent on this compound to be displaced by various nucleophiles, although the reactivity would be influenced by the electronic nature of the thiophene ring and the presence of the deactivating carboxyl group.

Metal-Mediated Transformations of the Carbon-Iodine Bond

The C-I bond is particularly amenable to a variety of powerful metal-mediated cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.org It is a highly effective method for forming C(sp2)-C(sp) bonds. The C-I bond of iodinated thiophenes readily participates in Sonogashira couplings. unipa.itunipa.it For instance, various iodinated thienopyranones have been successfully coupled with different terminal alkynes in good yields. unipa.it The typical conditions involve a palladium catalyst like PdCl2(PPh3)2, a copper(I) co-catalyst such as CuI, and an amine base in a suitable solvent. unipa.it

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide. libretexts.orgharvard.edu This reaction is widely used to form carbon-carbon bonds. 2-Iodothiophene (B115884) can undergo Suzuki coupling. thieme-connect.com For example, 2,5-diiodothiophene (B186504) has been coupled with isopropenylboronic acid pinacol (B44631) ester to synthesize 2,5-diisopropenylthiophene. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh3)4 and a base like cesium carbonate in a solvent such as DMF. unipa.it

Table of Metal-Mediated Reactions of Iodothiophenes

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Terminal Alkyne | Arylalkyne | unipa.it |

These metal-catalyzed transformations highlight the synthetic utility of the carbon-iodine bond in this compound, allowing for its elaboration into a wide array of more complex functionalized thiophene derivatives.

Photochemical Reactions and C-I Bond Fission Dynamics

The photochemistry of this compound is fundamentally governed by the carbon-iodine (C-I) bond, which is susceptible to fission upon absorption of ultraviolet (UV) light. While direct studies on this compound are limited, extensive research on the closely related compound, 2-iodothiophene, provides significant insights into the mechanistic pathways. arxiv.org The UV photochemistry of such heteroaromatic molecules serves as a crucial model for understanding fundamental photoinduced processes like molecular dissociation. arxiv.org

Upon excitation with UV light, for instance at 268 nm, the primary event is the promotion of an electron to an excited state. arxiv.org For 2-iodothiophene, this is predominantly a π→π* transition. arxiv.org Following this initial excitation, the molecule undergoes complex dynamics. Ab initio molecular dynamics simulations show that the C-I bond contracts, which facilitates a nonadiabatic transition to a dissociative π→σ* state. arxiv.org This transition is the key step leading to the cleavage of the C-I bond. arxiv.org

In some cases, photoexcitation can lead to other reaction pathways. At shorter UV wavelengths, instead of direct C-I bond fission, a competing pathway involving C-S bond extension can become accessible, leading to a conical intersection with the ground state potential energy surface. nih.gov This can result in the formation of both cyclic and ring-opened products, although C-I cleavage remains the major channel. arxiv.orgnih.gov The presence of the carboxylic acid group at the 3-position is expected to modulate these dynamics by influencing the electronic structure and the energies of the involved excited states, but the fundamental mechanism of π→π* excitation followed by transition to a dissociative σ* state is likely preserved.

Table 1: Key Dynamic Parameters in the Photodissociation of 2-Iodothiophene Data inferred from studies on 2-iodothiophene as a model compound.

| Parameter | Value | Description | Source |

| Excitation Wavelength | 268 nm | Wavelength of UV light used to initiate the photochemical reaction. | arxiv.org |

| Primary Excitation | π→π | The main electronic transition upon photoabsorption. | arxiv.org |

| Dissociative State | π→σC-I | The repulsive electronic state that leads to C-I bond breaking. | arxiv.org |

| I-atom Rise Time | 160 ± 30 fs | The characteristic time for the appearance of iodine atom fragments. | arxiv.org |

| Dissociation Completion Time | ~0.5 - 1 ps | The timescale over which the parent molecule fully dissociates. | arxiv.orgarxiv.org |

Thiophene Ring Reactivity and Influence of Substituents

Electronic and Steric Effects of the Iodine and Carboxyl Groups

The reactivity of the thiophene ring in this compound is significantly influenced by the electronic and steric properties of its two substituents: the iodine atom at the C2 position and the carboxylic acid group at the C3 position.

Electronic Effects: The iodine atom is an electronegative halogen, and it exerts a deactivating, electron-withdrawing inductive effect (-I effect) on the aromatic ring. However, like other halogens, it also has lone pairs of electrons in p-orbitals that can be donated to the thiophene π-system, creating a weak activating resonance effect (+R effect). For halogens, the inductive effect typically dominates, making the ring less reactive towards electrophilic aromatic substitution compared to unsubstituted thiophene.

The carboxylic acid group is strongly deactivating due to both a powerful electron-withdrawing inductive effect from the oxygen atoms and a resonance effect (-R effect) that pulls electron density out of the ring. Theoretical studies on thiophenecarboxylic acids show that the carboxylic acid function significantly polarizes the molecule. nih.gov The combined electron-withdrawing nature of both the iodo and carboxyl groups substantially reduces the nucleophilicity of the thiophene ring.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of this molecule. The iodine atom is large, and its presence adjacent to the carboxylic acid group creates significant steric bulk. This steric strain can influence reaction rates and molecular conformation. nih.gov For instance, the abstraction of an iodine atom from an aromatic ring by radicals can be accelerated if the ortho-substituent is bulky, as the elimination of the iodine atom relieves steric strain. nih.gov In this compound, the proximity of the two groups can hinder the approach of reagents to the C2 and C3 positions, as well as to the adjacent C4 position.

Furthermore, the carboxylic acid group can form intramolecular hydrogen bonds. Studies on thiophene-3-carboxylic acid suggest the possibility of an internal hydrogen bond between the carboxylic acid proton and the thiophene sulfur atom, which can polarize the acid function and influence its reactivity. nih.gov This conformational locking could further impact the steric environment around the reaction centers.

Regioselectivity in Further Substitution Reactions

The directing effects of the existing substituents determine the position of any further substitution on the thiophene ring. In electrophilic aromatic substitution (SEAr), the regiochemical outcome is a result of the competing influences of the iodo and carboxyl groups.

Iodine as a Director: The iodine at C2 is an ortho-, para- director due to its +R effect, which stabilizes the intermediate carbocation (the sigma complex) when attack occurs at these positions. In the case of 2-iodothiophene, this would direct incoming electrophiles to the C5 (para) and C3 (ortho) positions. The C5 position is generally favored due to less steric hindrance.

Carboxylic Acid as a Director: The carboxylic acid group at C3 is a meta- director. It deactivates the ortho (C2, C4) and para (C5, relative to the sulfur atom) positions more strongly than the meta (C5) position. Therefore, it directs incoming electrophiles to the C5 position.

In this compound, both substituents direct an incoming electrophile to the C5 position. The iodine directs ortho/para (favoring C5 over the occupied C3), and the carboxylic acid directs meta (which is C5). This powerful reinforcing effect makes the C5 position the most probable site for electrophilic attack. The C4 position is strongly deactivated by the adjacent carboxylic acid group and sterically hindered by both substituents, making substitution at this site highly unlikely.

For nucleophilic aromatic substitution (SNAr), the reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex. The presence of both iodo and carboxyl groups makes the ring electron-deficient and thus more susceptible to nucleophilic attack. The iodine atom itself can act as a leaving group in such reactions, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are common for aryl iodides. nih.govsigmaaldrich.com These reactions provide a versatile method for introducing new substituents at the C2 position.

Derivatization Strategies and Functional Group Transformations of 2 Iodothiophene 3 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group can be converted into various other functional groups, significantly expanding the synthetic utility of the molecule.

Esterification is a common transformation of carboxylic acids, and 2-iodothiophene-3-carboxylic acid can be readily esterified to produce the corresponding esters. masterorganicchemistry.comderpharmachemica.com This reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Another approach involves the use of coupling reagents. For example, phosphorus oxychloride (POCl3) can facilitate the esterification of carboxylic acids with alcohols at room temperature for primary alcohols, while secondary alcohols may require heating. derpharmachemica.com This method is notable for its tolerance of other functional groups. derpharmachemica.com

Palladium-catalyzed methods have also been developed for the synthesis of thiophene-3-carboxylic esters from related starting materials, highlighting the diverse routes available for accessing these compounds. nih.gov

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H2SO4) | 2-Iodothiophene-3-carboxylate ester |

| Aromatic Carboxylic Acid | Methanol | POCl3 | Methyl Ester |

This table is generated based on general esterification principles and may not represent specific documented reactions of this compound.

The carboxylic acid functionality of this compound can be converted to a carboxamide through amidation reactions. This transformation is crucial for the synthesis of various biologically active compounds and functional materials.

A common method for amide bond formation involves the use of coupling reagents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the reaction between the carboxylic acid and an amine. nih.gov

The synthesis of 2-aminothiophene-3-carboxamides is a well-established field, often utilizing the Gewald reaction, which provides a pathway to these versatile building blocks. tubitak.gov.tr These compounds can then be further modified. For instance, they can react with nitriles in the presence of an acid to form thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr

The direct conversion of thiophenecarboxylic acids to their corresponding hydrazides, a type of amide, can be achieved by first preparing an activated ester with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and HOBt, followed by treatment with hydrazine. hhu.de

Table 2: Examples of Amidation Reagents

| Coupling Reagent | Additive |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) |

This table lists common coupling reagents used for amidation reactions.

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing carboxylic acids to 1° alcohols. libretexts.orgacs.org It is important to note that weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for this conversion. libretexts.orgkhanacademy.org

The reduction process proceeds through an aldehyde intermediate, which is also susceptible to reduction and therefore cannot be isolated under these conditions. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), are also effective for the selective reduction of carboxylic acids. acs.orgkhanacademy.org

In some synthetic pathways, the carboxylic acid may first be converted to a more reactive derivative, such as an acid chloride, which can then be reduced. For instance, an acid chloride can be hydrogenated to an aldehyde in the presence of a catalyst. wikipedia.org

Table 3: Reducing Agents for Carboxylic Acids

| Reagent | Product | Selectivity |

| Lithium aluminum hydride (LiAlH4) | Primary Alcohol | Reduces many carbonyl-containing functional groups. acs.org |

| Borane-tetrahydrofuran (BH3·THF) | Primary Alcohol | More selective for carboxylic acids over some other functional groups. khanacademy.org |

This table summarizes common reducing agents and their general reactivity.

Transformations of the Iodine Substituent

The iodine atom on the thiophene (B33073) ring is a key functional handle for various carbon-carbon bond-forming reactions and the formation of organometallic intermediates.

The iodine substituent on the thiophene ring makes this compound and its derivatives excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. unipa.itbeilstein-journals.org Derivatives of 2-iodothiophene (B115884) have been successfully employed in Sonogashira reactions to introduce alkyne moieties. unipa.itunipa.itsigmaaldrich.com The reaction is robust and tolerates a wide range of functional groups. beilstein-journals.org Decarbonylative Sonogashira couplings of carboxylic acids have also been developed, providing a direct route to alkynes from carboxylic acids. rsc.orgnih.gov

Suzuki Coupling: This cross-coupling reaction utilizes an organoboron reagent (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base. unipa.itunipa.it This method is widely used to form biaryl compounds and has been applied to derivatives of 2-iodothiophene. unipa.itunipa.it

Heck Reaction: The Heck reaction couples an unsaturated halide (like 2-iodothiophene) with an alkene in the presence of a palladium catalyst and a base. researchgate.netyoutube.comlibretexts.org This reaction is a powerful tool for the arylation of alkenes. nih.gov

Table 4: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI) |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Cs2CO3) |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., NaOAc) |

This table provides a general overview of the key components for each cross-coupling reaction.

The carbon-iodine bond in iodothiophenes can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: 2-Iodothiophene can react with magnesium metal to form the corresponding Grignard reagent (2-thienylmagnesium iodide). orgsyn.org These reagents are strong nucleophiles and bases and are widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. wikipedia.orgmnstate.edulibretexts.orglibretexts.orgyoutube.com The formation of Grignard reagents requires anhydrous conditions and is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org

Organolithium Reagents: Iodothiophenes can also be converted to organolithium reagents through metal-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) or by direct lithiation using lithium metal. mt.comclockss.orgyoutube.com Organolithium reagents are even stronger bases and nucleophiles than Grignard reagents. libretexts.orgyoutube.com The lithiation of halopyridines, a related class of heteroaromatics, has been achieved using lithium naphthalenide. clockss.org The choice of the lithiating agent can influence the regioselectivity of the reaction. mt.com It is important to note that due to their high basicity, organometallic reagents are incompatible with acidic functional groups like carboxylic acids. libretexts.org Therefore, the carboxylic acid group in this compound would need to be protected before attempting to form a Grignard or organolithium reagent from the iodo substituent.

Table 5: Formation of Organometallic Reagents

| Reagent Type | Reactant | Metal | Solvent |

| Grignard Reagent | 2-Iodothiophene | Magnesium (Mg) | Diethyl ether or THF |

| Organolithium Reagent | 2-Iodothiophene | Alkyllithium or Lithium (Li) | Aprotic solvents (e.g., hexane, ether) |

This table outlines the general conditions for preparing Grignard and organolithium reagents from 2-iodothiophene.

Multi-functional Compound Synthesis through Selective Derivatization

The unique architecture of this compound, featuring two distinct and chemically addressable functional groups, makes it an exceptionally valuable building block for the synthesis of complex, multi-functional molecules. The iodine atom at the C2 position and the carboxylic acid group at the C3 position can be modified through selective and often orthogonal chemical transformations. This allows for a programmed, stepwise approach to molecular construction, where one site can be derivatized while the other remains available for subsequent reactions. This strategy is fundamental in creating compounds with tailored electronic, physical, or biological properties.

The primary derivatization strategies involve:

Transformations of the Carboxylic Acid Group: Standard organic reactions such as amidation and esterification are commonly employed to introduce a wide array of functional side chains.

Metal-Catalyzed Cross-Coupling Reactions: The iodine atom serves as an excellent handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

These two reaction pathways can be used in sequence to systematically build molecular complexity.

Functional Group Transformation at the C3-Carboxylic Acid Position

The carboxylic acid moiety is readily converted into other functional groups, most notably amides and esters. Amide bond formation is a particularly powerful method for introducing diverse chemical functionalities. This is typically achieved using a coupling agent to activate the carboxylic acid, followed by the addition of a primary or secondary amine. Common coupling systems include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.govthermofisher.com This method has been successfully used to synthesize various thiophene carboxamide derivatives. nih.gov Esterification, another key transformation, can be performed to modify the compound's polarity or to introduce ester-based functional groups. thermofisher.com

Derivatization at the C2-Iodo Position via Cross-Coupling

The carbon-iodine bond on the thiophene ring is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, or amino substituents onto the thiophene core. acs.org This "building blocks" approach is a cornerstone of modern organic synthesis. acs.org

Suzuki Coupling: This palladium-catalyzed reaction couples the iodo-thiophene with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. It is a robust method for synthesizing bi-aryl structures, such as connecting another thiophene or a phenyl ring at the C2 position. acs.org

Stille Coupling: Similar to the Suzuki reaction, Stille coupling uses a palladium catalyst but employs an organostannane as the coupling partner to form C-C bonds. acs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the iodo-thiophene with an amine in the presence of a palladium catalyst, directly installing an amino group on the thiophene ring. organic-synthesis.com

Sequential and Multi-Component Strategies

The true synthetic power of this compound is realized when these selective derivatizations are combined. A researcher can perform a cross-coupling reaction at the C2 position first, leaving the carboxylic acid untouched, and then subsequently perform an amide coupling at the C3 position. This sequential approach enables the precise and controlled assembly of multi-functional compounds.

For instance, a synthetic sequence could involve:

A Suzuki coupling of this compound with a specific boronic acid to install a desired aryl group at C2.

The resulting 2-arylthiophene-3-carboxylic acid can then be activated and reacted with a functionalized amine to form a complex amide, thereby introducing a second, distinct functional domain into the molecule.

More advanced strategies can employ multi-component reactions (MCRs), where three or more starting materials combine in a single step. rug.nl While not directly documented for this compound, the principle of using a related carboxylic acid in an MCR, such as the Ugi four-component reaction, demonstrates a powerful pathway for rapidly generating molecular diversity. rug.nl In such a hypothetical scenario, the carboxylic acid group would participate in the MCR, with the iodine atom remaining as a latent reactive site for post-MCR modifications via cross-coupling, further expanding the structural possibilities.

Applications of 2 Iodothiophene 3 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Heterocyclic Architectures

The presence of multiple reactive sites on the 2-iodothiophene-3-carboxylic acid scaffold makes it an ideal starting material for the construction of intricate heterocyclic systems. sigmaaldrich.comossila.comaksci.com The iodine atom is amenable to various cross-coupling reactions, while the carboxylic acid group can undergo esterification, amidation, or serve as a directing group. iodobenzene.ltdresearchgate.net

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as thienopyranones. These structures are of interest due to their potential biological activities. The synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives, for example, can be achieved through the reaction of related thiophene (B33073) compounds. researchgate.net Palladium-catalyzed intramolecular C–H addition to a cyano group has been employed to construct functionalized 2,3-fused thiophene scaffolds, demonstrating the utility of thiophene derivatives in building complex, multi-ring systems. rsc.org

Oligothiophenes and polythiophenes are classes of conducting polymers with significant applications in organic electronics. This compound can serve as a monomer in the synthesis of these materials. The iodine atom allows for polymerization through various cross-coupling methodologies, leading to the formation of well-defined polymeric chains. The carboxylic acid group can be used to tune the solubility and processing characteristics of the resulting polymers. While 2-iodothiophene (B115884) itself is a known monomer for plasma polymerization to create thin conductive films, the carboxylic acid derivative offers a handle for further functionalization. sigmaaldrich.com The synthesis of substituted 2,2′-bithiophene- and 2,2′:5′,2″-terthiophene-5-carboxylic acids has been achieved through methods like the Fiesselmann reaction, highlighting the construction of oligothiophene structures. acs.org

Table 1: Examples of Thiophene-Based Monomers and Resulting Polymer Applications

| Monomer/Building Block | Resulting Polymer/Oligomer | Key Synthetic Reaction(s) | Application Area(s) |

| 2-Iodothiophene | Poly(2-iodothiophene) | Plasma polymerization | Conductive thin films |

| Substituted thiophene-2-carboxylic acids | Substituted bithiophenes and terthiophenes | Fiesselmann reaction, Cross-coupling | Organic electronics, Fluorescent markers |

| Thiophene-3-carbaldehyde derivatives | Thieno[2,3-b]thiophene | Cyclization | Organic materials |

The dual functionality of this compound enables the straightforward introduction of various substituents onto the thiophene ring. iodobenzene.ltdnih.gov This facilitates the creation of a library of highly functionalized thiophene scaffolds. These scaffolds can then be utilized in diverse fields, including materials science and medicinal chemistry. The versatility of carboxylic acids as building blocks allows them to act as ligands, linkers, and surface modifiers in the design of functional materials. researchgate.net

Role in Medicinal Chemistry as Intermediates and Drug Discovery Scaffolds

Thiophene derivatives are prevalent in many pharmaceutically active compounds. nih.govfarmaciajournal.com this compound serves as a key intermediate and a versatile scaffold in the discovery and development of new drugs. iodobenzene.ltdcymitquimica.com

The reactivity of this compound allows for its incorporation into a wide array of molecules with potential therapeutic applications. iodobenzene.ltdcymitquimica.com For instance, thiophene-3-carboxamide (B1338676) derivatives have been synthesized and investigated as dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Furthermore, derivatives of 2-aminothiophene-3-carboxylic acid have been synthesized using microwave-assisted methods and subsequently converted into thieno[2,3-d]pyrimidin-4-ones, a class of compounds with known biological activities. researchgate.netresearchgate.net The synthesis of thiourea (B124793) derivatives from 2-thiophenecarboxylic acid has also yielded compounds with antimicrobial properties. farmaciajournal.comfarmaciajournal.com

Table 2: Examples of Pharmaceutically Relevant Scaffolds Derived from Thiophene Carboxylic Acids

| Starting Material/Scaffold | Target Compound Class | Potential Therapeutic Area |

| Thiophene-3-carboxamide derivatives | JNK inhibitors | Anti-inflammatory, Neurodegenerative diseases |

| 2-Aminothiophene-3-carboxylic acid derivatives | Thieno[2,3-d]pyrimidin-4-ones | Various, including anticancer |

| 2-Thiophenecarboxylic acid | Thiourea derivatives | Antimicrobial |

| Indole-2-carboxylic acid derivatives | HIV-1 integrase inhibitors | Antiviral |

In drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. The ability to easily modify this compound at both the 2- and 3-positions makes it an excellent scaffold for SAR studies. nih.gov By systematically altering the substituents on the thiophene ring, medicinal chemists can probe the interactions of the molecule with its biological target and identify key structural features responsible for its activity. This iterative process of synthesis and biological evaluation is fundamental to the development of new medicines. For example, comprehensive SAR studies on a series of JNK inhibitors based on a thiophene scaffold have been reported. nih.gov Similarly, SAR studies on hypoxia-inducible factor prolyl hydroxylase inhibitors have been conducted to improve their activity. nih.gov The development of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors also highlights the use of heterocyclic carboxylic acids as scaffolds for optimization. nih.govmdpi.com

Contributions to Advanced Materials Research

The unique bifunctional nature of this compound, possessing both a reactive halogen for cross-coupling reactions and a carboxylic acid group for property modulation and supramolecular assembly, makes it a significant contributor to advanced materials research.

Development of Organic Semiconductors and Conductive Polymers

This compound serves as a key monomer in the synthesis of functionalized polythiophenes, a class of polymers widely recognized for their semiconducting and conductive properties. The iodine atom at the 2-position of the thiophene ring provides a reactive site for various metal-catalyzed cross-coupling polymerization reactions, such as Stille, Suzuki, and Kumada coupling. These methods are fundamental to creating well-defined polymer backbones.

The presence of the carboxylic acid group at the 3-position is crucial for fine-tuning the properties of the resulting polymers. This functional group can influence the polymer's solubility, processability, and electronic characteristics. For instance, the incorporation of polar groups like carboxylic acids can enhance solubility in certain solvents, which is a critical factor for device fabrication from solution. researchgate.net Furthermore, the electronic nature of the carboxylic acid group, being electron-withdrawing, can modify the electron density along the polymer backbone, thereby influencing the material's conductivity and semiconducting behavior. ossila.com

Research on related thiophene monomers provides strong evidence for the utility of this structural motif. For example, ethyl 2,5-dibromothiophene-3-carboxylate has been successfully employed in the synthesis of high-efficiency polymer semiconductors for organic photovoltaics. ossila.com Similarly, carboxylic acid functionalized ethoxythiophene monomers have been polymerized to create functional conductive polymers. researchgate.net These examples underscore the potential of this compound as a monomer for creating a new generation of conductive and semiconducting polymers with tailored properties.

Table 1: Polymerization Methods for Thiophene-Based Monomers

| Polymerization Method | Catalyst/Reagent | Monomer Type | Resulting Polymer | Reference |

| Stille Coupling | Palladium Catalyst | Organotin-Thiophene | Polythiophene | cmu.edu |

| Suzuki Coupling | Palladium Catalyst | Thiophene-Boronic Acid | Polythiophene | nih.gov |

| Kumada Coupling | Nickel Catalyst | Thiophene-Grignard Reagent | Polythiophene | cmu.edu |

| Oxidative Polymerization | FeCl₃ | Thiophene | Polythiophene | cmu.edu |

Materials with Specific Optoelectronic Properties

The optoelectronic properties of thiophene-based materials, such as their light absorption and emission characteristics, are highly dependent on the molecular structure, particularly the nature and position of functional groups on the thiophene ring. worldscientific.com The substitution pattern of this compound, with an iodo group at the 2-position and a carboxylic acid at the 3-position, is expected to impart unique optoelectronic properties to the oligomers and polymers derived from it.

The carboxylic acid group, being electron-withdrawing, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting material. This modification of the electronic band gap is a key strategy for tuning the optoelectronic properties. For instance, a lower band gap is often desirable for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum. uniroma1.itresearchgate.net

The development of donor-acceptor (D-A) architectures is a common approach to creating low-band-gap materials. uniroma1.itresearchgate.net In such systems, this compound can be envisioned as a building block that introduces an acceptor character due to the carboxylic acid group. By copolymerizing it with electron-donating monomers, it is possible to create materials with tailored D-A structures and, consequently, specific optoelectronic functionalities suitable for devices like organic light-emitting diodes (OLEDs) and organic solar cells. The synthesis of related thiophene derivatives has demonstrated that the isomeric structure and functionalization are critical in determining the final optoelectronic properties of the material. iodobenzene.ltd

Table 2: Influence of Functional Groups on Optoelectronic Properties of Thiophene Polymers

| Functional Group | Position on Thiophene Ring | Effect on Electronic Properties | Potential Application | Reference |

| Carboxylic Acid | 3-position | Electron-withdrawing, lowers HOMO/LUMO levels | Organic Photovoltaics, OLEDs | ossila.comworldscientific.com |

| Alkyl Chains | 3-position | Improves solubility, influences morphology | Printable Electronics | researchgate.net |

| Electron-donating groups | Varies | Raises HOMO level, narrows band gap | Organic Photovoltaics | uniroma1.it |

Supramolecular Chemistry and Self-Assembly Potential

The carboxylic acid moiety of this compound is a powerful tool for directing the self-assembly of molecules into well-ordered supramolecular structures. This is achieved through the formation of strong and directional hydrogen bonds. The ability of carboxylic acids to form robust hydrogen-bonded dimers is a well-established principle in supramolecular chemistry. mdpi.com

This propensity for hydrogen bonding can be harnessed to create a variety of supramolecular architectures, from simple dimers to more complex one-, two-, or even three-dimensional networks. Research on other carboxylated thiophene derivatives has demonstrated the effectiveness of this approach. For example, scanning tunneling microscopy studies have shown that thiophene dicarboxylic acids can self-assemble into highly ordered two-dimensional structures on graphite (B72142) surfaces, stabilized by intermolecular hydrogen bonds. nih.gov Similarly, polythiophenes functionalized with carboxylic acid side chains have been shown to undergo hydrogen-bond-directed assembly into ordered, liquid-crystalline phases. nih.gov

The self-assembly of this compound can lead to materials with enhanced properties. For instance, the ordered arrangement of molecules in a self-assembled structure can facilitate charge transport, which is beneficial for applications in organic electronics. Furthermore, the carboxylic acid group can also participate in the formation of coordination polymers by binding to metal ions, as has been shown with thiophene-2,5-dicarboxylic acid, leading to the construction of porous coordination polymers with diverse architectures. rsc.org The predictable nature of hydrogen bonding makes this compound a promising candidate for the rational design of novel supramolecular materials with specific functions.

Table 3: Supramolecular Interactions Involving Carboxylic Acid-Functionalized Thiophenes

| Type of Interaction | Interacting Groups | Resulting Structure | Potential Application | Reference |

| Hydrogen Bonding | Carboxylic Acid - Carboxylic Acid | Dimers, chains, 2D networks | Organic Electronics, Sensors | mdpi.comnih.govnih.gov |

| Coordination Bonding | Carboxylic Acid - Metal Ion | Coordination Polymers | Porous Materials, Catalysis | rsc.org |

| π-π Stacking | Thiophene Rings | Ordered aggregates | Charge Transport Materials | nih.gov |

Spectroscopic Characterization and Advanced Analytical Techniques for 2 Iodothiophene 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Iodothiophene-3-carboxylic acid, ¹H and ¹³C NMR provide detailed information about the proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the two aromatic protons on the thiophene (B33073) ring and the acidic proton of the carboxylic acid group.

The thiophene ring protons, H-4 and H-5, form an AX spin system and are expected to appear as doublets due to mutual coupling. The electron-withdrawing nature of the adjacent carboxylic acid group at C-3 and the iodine atom at C-2 would deshield these protons, shifting their signals downfield compared to unsubstituted thiophene. Typically, protons on substituted thiophene rings appear in the range of 7.0-8.5 ppm. researchgate.netresearchgate.net The coupling constant between H-4 and H-5 (³JH4-H5) in thiophenes is typically in the range of 3-6 Hz.

The carboxylic acid proton (-COOH) is highly deshielded and characteristically appears as a broad singlet far downfield, typically in the 10-13 ppm region. nih.gov This signal's broadness is a result of hydrogen bonding and its chemical exchange with trace amounts of water or other protic impurities. The signal would disappear upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample, a classic test for exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.0-7.5 | Doublet | ~3-6 |

| H-5 | ~7.5-8.0 | Doublet | ~3-6 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are expected: four for the thiophene ring carbons and one for the carboxyl carbon.

C-2 and C-3: These carbons are directly attached to the substituents. The carbon bearing the iodine atom (C-2) is expected to be found at a relatively upfield position compared to unsubstituted thiophene due to the 'heavy atom effect' of iodine. Conversely, the carbon attached to the carboxylic acid group (C-3) will be deshielded.

C-4 and C-5: These carbons will have chemical shifts influenced by the substituents, and their values are generally found in the typical aromatic region for thiophenes, between 120-140 ppm. oup.comoup.com

Carboxyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 165-185 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-I) | ~90-100 |

| C-3 (C-COOH) | ~135-145 |

| C-4 | ~125-135 |

| C-5 | ~130-140 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of all signals and complete structural verification. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the signals of H-4 and H-5, confirming their scalar coupling and adjacency on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons they are directly attached to. It would definitively link the H-4 signal to the C-4 signal and H-5 to C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would be crucial for confirming the substitution pattern. For instance, correlations would be expected from H-4 to C-2, C-3, and C-5, and from H-5 to C-3 and C-4. A key correlation would be from H-4 to the carboxyl carbon, unequivocally placing the carboxylic acid group at the C-3 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the thiophene ring. nii.ac.jp

O-H Stretch: Due to strong intermolecular hydrogen bonding that forms a dimeric structure, the carboxylic acid O-H stretch appears as a very broad and intense absorption band over a wide range, typically from 2500 to 3300 cm⁻¹. udel.edu

C-H Stretch: The aromatic C-H stretching vibrations of the thiophene ring are expected as weaker bands appearing just above 3000 cm⁻¹ (typically 3100-3120 cm⁻¹).

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid is a very strong and sharp band, anticipated in the region of 1680-1710 cm⁻¹. pressbooks.pub Its position can be influenced by conjugation with the thiophene ring.

C=C and C-C Ring Stretching: The thiophene ring itself gives rise to several C=C and C-C stretching vibrations in the 1300-1550 cm⁻¹ region. iosrjournals.org

C-O Stretch and O-H Bend: The C-O stretching vibration, coupled with O-H in-plane bending, typically results in a strong band between 1210 and 1320 cm⁻¹. udel.edu A broad O-H out-of-plane bending vibration may also be observed around 920 cm⁻¹.

C-I Stretch: The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, though it is often weak and can be difficult to identify.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Thiophene Ring | C-H stretch | ~3100 | Weak to Medium |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |

| Thiophene Ring | C=C stretch | 1400-1550 | Medium |

| Carboxylic Acid | C-O stretch / O-H bend | 1210-1320 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. Symmetric vibrations and bonds involving heavier atoms often produce more intense Raman signals.

For this compound, the most characteristic Raman bands would include the symmetric stretching vibrations of the thiophene ring. mdpi.comjchps.com The C=C stretching modes of the ring, typically around 1400-1550 cm⁻¹, are usually strong in the Raman spectrum. researchgate.net The C-S stretching modes of the thiophene ring, often found in the 600-800 cm⁻¹ region, are also readily observed. iosrjournals.org The C-I stretch, which is weak in the IR spectrum, may give a more prominent signal in the Raman spectrum in the 500-600 cm⁻¹ range. The C=O stretch is also observable but is typically less intense than in the IR spectrum.

Table 4: Predicted Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiophene Ring | Symmetric C=C stretch | ~1410 | Strong |

| Thiophene Ring | Ring deformation | ~1050 | Medium |

| Thiophene Ring | C-S stretch | 600-800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of this compound. The fragmentation patterns observed in mass spectra provide valuable clues for structure elucidation. For carboxylic acids in general, common fragmentation pathways include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orglibretexts.org Another significant fragmentation for larger acids is the McLafferty rearrangement. youtube.comopenstax.org

In the context of this compound, the presence of iodine introduces a characteristic isotopic signature that aids in its identification. The fragmentation would also be influenced by the robust aromatic thiophene ring.

Table 1: General Fragmentation Patterns in Carboxylic Acid Mass Spectrometry

| Fragmentation Process | Mass Loss (Da) | Resulting Fragment |

| Loss of Hydroxyl Radical | 17 | [M-OH]⁺ |

| Loss of Carboxyl Group | 45 | [M-COOH]⁺ |

| McLafferty Rearrangement | Variable | Rearranged Cation |

| Alpha Cleavage | Variable | Acylium Ion |

This table presents common fragmentation patterns and is for illustrative purposes. Specific fragmentation of this compound may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining the precise elemental composition of this compound. By providing an exact mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula of C₅H₃IO₂S. This level of accuracy is crucial for verifying the identity of newly synthesized batches and for metabolic studies.

Derivatization Strategies for Enhanced LC-MS Detection

The analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polarity. Derivatization is a common strategy to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity. nih.govcapes.gov.brnih.gov

Several reagents are employed for the derivatization of carboxylic acids. A widely used approach involves coupling the carboxylic acid with an amine-containing reagent in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.govnih.gov

For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used to derivatize carboxylic acids, improving their detection in LC-MS analysis. nih.govresearchgate.netslu.se The resulting derivatives often exhibit enhanced ionization and provide characteristic fragmentation patterns that aid in identification. slu.se Another reagent, 4-bromo-N-methylbenzylamine, introduces a bromine atom, which creates a distinct isotopic pattern that simplifies the identification of derivatized species. nih.gov Similarly, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been designed to not only derivatize carboxylic acids but also to introduce an isotopic signature and specific fragmentation identifiers. nih.gov

Table 2: Common Derivatization Reagents for Carboxylic Acids in LC-MS

| Derivatization Reagent | Coupling Agent | Key Feature |

| 3-Nitrophenylhydrazine (3-NPH) | EDC | Enhances ionization and provides characteristic fragments. nih.govresearchgate.netslu.se |

| 4-Bromo-N-methylbenzylamine | EDC | Introduces a bromine isotopic signature for easy identification. nih.gov |

| 4-APEBA | EDC | Incorporates a bromophenethyl group for isotopic signature and fragmentation identifiers. nih.gov |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Carboxylic acids typically exhibit a weak n→π* absorption at around 210 nm, which is often too low to be practically useful for characterization without additional conjugation. libretexts.orgresearchgate.net

However, for this compound, the presence of the thiophene ring, an aromatic system, is expected to give rise to more distinct absorption bands. The photochemistry of 2-iodothiophene (B115884) has been studied, revealing complex dynamics upon UV excitation, including C-I bond fission. arxiv.orgresearchgate.net Resonance Raman spectra of 2-iodothiophene have shown strong activation of ring stretching modes upon excitation in the UV region. researchgate.net The specific λmax for this compound will be influenced by the combination of the thiophene chromophore, the carboxyl group, and the iodine substituent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, related structures have been analyzed. For example, the crystal structure of 2-Iodo-5-nitrothiophene reveals a nearly planar molecule with weak I···O interactions linking adjacent molecules. researchgate.net The study of other thiophene derivatives, such as 2,5-dihydrothiophene (B159602) 1,1-dioxide, has also provided insights into the planarity of the thiophene ring system. researchgate.net

A crystallographic analysis of this compound would be expected to reveal a planar thiophene ring and provide detailed information on the conformation of the carboxylic acid group relative to the ring, as well as any intermolecular hydrogen bonding involving the carboxylic acid and potential halogen bonding involving the iodine atom.

Computational and Theoretical Studies on 2 Iodothiophene 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and energies. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for obtaining a quantum-mechanical description of molecules like 2-Iodothiophene-3-carboxylic acid.

Density Functional Theory (DFT) has become a leading method for the computational study of electronic structures in molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties.

In studies of related thiophene (B33073) carboxylic acids, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G*, have been employed to evaluate structures and energetics. nih.gov For thiophene derivatives, these calculations help in understanding the molecular geometry and the electronic structure. researchgate.net DFT is also used to calculate a range of properties, including ionization potential, electron affinity, and electronic excitation energies, which are vital for predicting the behavior of these molecules. mdpi.com

For this compound, DFT calculations would elucidate the preferred conformations, considering the rotational freedom of the carboxylic acid group relative to the thiophene ring. The iodine atom's presence significantly influences the electron distribution within the molecule, an effect that DFT can model with high precision. These calculations form the basis for further analysis of the molecule's reactivity and electronic characteristics.

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it provides valuable qualitative insights and serves as a starting point for more advanced calculations.

In comparative studies of thiophene-2-carboxylic and thiophene-3-carboxylic acids, HF theory, particularly with larger basis sets like 6-311+G**, has been used alongside DFT to analyze structures and energetics. nih.gov One notable finding from such comparative studies is that HF and DFT can provide different pictures of the electronic structure. For instance, HF calculations have been shown to predict a more pronounced delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) compared to DFT methods. nih.gov This difference is critical for understanding how the molecule might interact with nucleophiles.

Molecular Orbital Analysis and Electronic Structure

The electronic character of a molecule is governed by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontiers of chemical reactivity.

The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the occupied to the unoccupied orbital.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Polythiophene (PT) | 4.61 | 5.84 | 1.23 |

| Poly(3-thiophene acetic acid) (P3TAA) | 4.25 | 5.34 | 1.08 |

| Polypyrrole (PPY) | 3.70 | 1.10 | 2.23 |

Data derived from cyclic voltammetry measurements of related thiophene polymers. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. The MEP surface displays regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

For halogenated molecules like this compound, the MEP map is particularly insightful. It can reveal the presence of a "σ-hole," an area of positive electrostatic potential on the halogen atom (iodine, in this case) opposite to the covalent bond. researchgate.net This positive region can engage in halogen bonding, a type of non-covalent interaction. Studies on furan (B31954) and thiophene complexes with dihalogen molecules have shown that the negative electrostatic potentials of the ring and the positive potential on the halogen atom determine the geometry of their interactions. researchgate.net

In analyses of thiophene carboxylic acids, MEP maps are used to explore charge distributions and identify regions of high electron density (negative potential), typically around the carboxylic oxygen atoms, and regions of low electron density (positive potential), often near the acidic hydrogen. nih.gov The presence of the electronegative iodine atom would create a complex potential surface, influencing where the molecule is likely to interact with other chemical species.

Prediction of Reactivity and Selectivity

Computational methods provide a framework for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and properties derived from quantum calculations, chemists can forecast both reactivity and selectivity.

For thiophene carboxylic acids, computational studies have successfully explained differences in reactivity toward nucleophiles. nih.gov The analysis of orbital energies, charge distributions, and MEP surfaces helps to build a comprehensive picture of the factors controlling a reaction. For example, a conformer with an internal hydrogen bond might exhibit polarized bonds, leading to enhanced reactivity at a specific site. nih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the intricate mechanisms of organometallic-catalyzed reactions. For thiophene derivatives, these studies offer a molecular-level understanding of factors governing reactivity and selectivity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. Computational studies on thiophene derivatives have explored the reaction's energetics and the influence of substituents on reactivity. For instance, research on 2,5-dibromo-3-methylthiophene (B84023) has utilized DFT calculations to analyze the structural properties and reactivity of the resulting coupled products. nih.gov These studies often involve optimizing the geometries of reactants, transition states, and products to map out the reaction pathway.

A key aspect explored in these computational analyses is the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally signifies higher reactivity. nih.govmdpi.com

Table 1: Theoretical Reactivity Descriptors for Substituted Thiophene Derivatives (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene-3-carboxylic acid | -7.2 | -1.8 | 5.4 |

| 2-Iodothiophene (B115884) | -6.9 | -2.1 | 4.8 |

| This compound (estimated) | -7.1 | -2.3 | 4.8 |

Note: The values for this compound are estimated based on trends observed in related structures. Actual DFT calculations would be required for precise values.

The mechanism of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have been instrumental in elucidating the nature of intermediates, such as the elusive arylpalladium(II) boronate complexes. nih.govrsc.org Low-temperature, rapid injection NMR spectroscopy combined with DFT calculations has helped to identify and characterize these transient species, confirming the existence of intermediates with crucial Pd-O-B linkages. nih.gov

Sonogashira Coupling:

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been the subject of extensive computational investigation. libretexts.orgwikipedia.org These studies have helped to clarify the roles of the palladium catalyst and, when used, the copper co-catalyst.

Mechanistic inquiries using DFT have examined both the traditional copper-co-catalyzed cycle and copper-free variations. libretexts.orgresearchgate.net In the copper-free mechanism, it has been proposed that two interconnected Pd(0)/Pd(II) catalytic cycles operate. wikipedia.org The reaction typically begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.orgyoutube.com Computational modeling has explored "non-classical" pathways, such as the influence of additives on the oxidative addition step and different mechanisms for the deprotonation step. researchgate.net

General Reactivity of Thiophene Carboxylic Acids:

Theoretical studies comparing the reactivity of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid have been conducted to understand differences in their reaction yields in condensation reactions. researchgate.net Using methods like DFT and Hartree-Fock theory, researchers have evaluated the molecular geometry, electronic structure, and reactivity of different conformations of these acids. researchgate.net Such studies often calculate and analyze the molecular electrostatic potential (MEP), which provides a map of electron distribution and helps to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the iodine at the 2-position and the carboxylic acid at the 3-position would significantly influence the electron distribution and, consequently, its reactivity in various chemical transformations.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of thiophene (B33073) derivatives. benthamdirect.comnih.gov Future efforts will likely focus on developing more environmentally benign methods for the preparation of 2-iodothiophene-3-carboxylic acid and its analogs. This includes the use of safer and less expensive reagents, such as employing EtOCS2K as a thiol surrogate in transition-metal-free reactions. organic-chemistry.org The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents is also a promising area of research. rsc.org Microwave-assisted synthesis represents another green approach that can accelerate reaction times and improve energy efficiency in the synthesis of thiophene derivatives. nih.govwjpmr.com

Recent advancements have demonstrated the synthesis of thiophene derivatives through methods that minimize waste and enhance atom economy. nih.gov For instance, the development of multicomponent reactions (MCRs) for the one-pot synthesis of complex thiophene structures reduces the number of synthetic steps and associated waste. nih.gov Additionally, metal-free synthetic approaches are gaining traction to avoid metal toxicity and promote greener chemical processes. nih.gov

Exploration of Novel Catalytic Systems and Ligands

The development of novel catalytic systems is crucial for the efficient and selective synthesis and functionalization of this compound. Research is ongoing to discover new palladium catalysts and ligands that can facilitate cross-coupling reactions under milder conditions and with lower catalyst loadings. organic-chemistry.org Monophosphine ligands, for example, have shown promise in promoting Pd-catalyzed C–S cross-coupling reactions at room temperature. nih.gov

Beyond palladium, other transition metals like nickel are being explored for their catalytic activity in the synthesis of polythiophenes via C–S bond cleavage. acs.org Iron-catalyzed cross-coupling reactions also present a more economical and environmentally friendly alternative to precious metal catalysts. morningstar.edu.in The design and synthesis of novel thiophene-based ligands themselves are also an active area of research, with applications in detecting protein aggregates associated with diseases like Alzheimer's. nih.gov

Advanced Functionalization and Derivatization for Tailored Properties

The functionalization of the this compound scaffold is key to tailoring its properties for specific applications. The iodine atom serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, such as the Suzuki and Sonogashira reactions. unipa.it This allows for the synthesis of a diverse library of derivatives with modified electronic, optical, and biological properties.

For instance, the synthesis of various substituted thiophene derivatives has been achieved through the functionalization of 2,3-fused thiophene scaffolds. bohrium.com The iodocyclization of 1-mercapto-3-yn-2-ols provides a direct route to 3-iodothiophenes, which can be further derivatized. organic-chemistry.org The ability to precisely control the substitution pattern on the thiophene ring is essential for developing materials with optimized performance in areas like organic electronics and for creating drug candidates with improved efficacy and selectivity.

Chemoinformatics and High-Throughput Screening for New Applications

Chemoinformatics and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new applications for this compound and its derivatives. nih.gov HTS allows for the rapid screening of large compound libraries against various biological targets, which can identify novel drug leads. acs.orgacs.org For example, HTS was instrumental in identifying N-(1,3,4-thiadiazol-2-yl)amide derivatives as inhibitors of 6-phosphogluconate dehydrogenase. acs.orgacs.org

Computational methods, such as molecular docking, can predict the binding affinity of thiophene derivatives with specific proteins and enzymes, guiding the design of more potent and selective inhibitors. smolecule.com Quantitative Structure-Activity Relationship (QSAR) studies can further establish correlations between the chemical structures of thiophene derivatives and their biological activities. encyclopedia.pub These in silico approaches, combined with HTS, significantly streamline the drug discovery process. youtube.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives into flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processes. durham.ac.uk Flow chemistry allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. ncl.res.in It also facilitates scalability, enabling the production of larger quantities of material in a more efficient manner. durham.ac.ukflinders.edu.au

Interdisciplinary Research with Material Science and Medicinal Chemistry

The unique properties of this compound make it a prime candidate for interdisciplinary research, particularly at the interface of material science and medicinal chemistry. In material science, thiophene-containing polymers are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells, due to their conductivity and stability. mdpi.comnih.gov The ability to tune the electronic properties of these materials through derivatization of the thiophene ring is a key area of investigation. rsc.org

In medicinal chemistry, the thiophene scaffold is a common motif in many pharmacologically active compounds. nih.goveprajournals.com Derivatives of this compound are being explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. encyclopedia.pubnih.gov The synergy between material science and medicinal chemistry can lead to the development of novel drug delivery systems, biosensors, and theranostic agents based on functionalized thiophenes.

Radiochemistry Applications and Radiolabeling Strategies

The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds for applications in nuclear medicine. Radioisotopes of iodine, such as iodine-123, iodine-124, and iodine-131, can be readily introduced into the molecule for use in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov

The development of efficient and reliable radiolabeling strategies is crucial for the preparation of these radiopharmaceuticals. nih.gov This often involves introducing the radioisotope at a late stage of the synthesis to maximize the radiochemical yield and minimize handling of radioactive materials. nih.gov The resulting radiolabeled thiophene derivatives can be used to study biological processes in vivo, diagnose diseases, and monitor therapeutic responses. The synthesis of radiolabeled compounds is a specialized field that requires expertise in handling radioactive materials and performing rapid, high-yield reactions. uochb.cz

Q & A

Q. What are the primary synthetic routes for 2-iodothiophene-3-carboxylic acid, and how do reaction conditions influence yield?

-

Methodological Answer : The Gewald reaction and Fiesselmann synthesis are key approaches. For example, the Gewald reaction involves condensation of α-methylene carbonyl compounds, α-cyano esters, and sulfur under basic conditions to yield aminothiophene derivatives, which can be iodinated . A modified protocol using Sonogashira coupling of methyl 3-halothiophene-2-carboxylates with terminal alkynes, followed by hydrolysis and iodocyclization, has also been reported (e.g., using I₂/NaHCO₃ in MeCN) . Yield optimization requires careful control of catalysts (e.g., VO(acac)₂ or Fe(acac)₃) and reaction time .

-

Key Data :

| Parameter | Gewald Reaction | Sonogashira-Iodocyclization |

|---|---|---|

| Typical Yield Range | 60–75% | 70–85% |

| Catalysts | None | VO(acac)₂, Fe(acac)₃ |

| Solvent | Ethanol/Water | Acetonitrile |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ ~7.5 ppm for thiophene protons, δ ~160 ppm for carboxylic carbon) and IR (C=O stretch at ~1700 cm⁻¹) . Mass spectrometry (EI-MS) confirms molecular weight (254.05 g/mol) . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous confirmation .

Q. What are the stability considerations for handling this compound in laboratory settings?